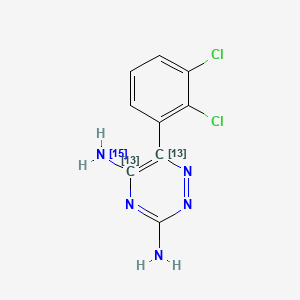![molecular formula C56H91N7O11 B12390336 cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12390336.png)
cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] is a cyclic peptide compound. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications. This particular compound is composed of several amino acids, each contributing to its unique structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically includes:
Coupling Reactions: Amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Coupling reagents like HBTU or DIC are used to facilitate the formation of peptide bonds.
Deprotection Steps: Protecting groups on the amino acids are removed to allow for further coupling. Common deprotecting agents include TFA and piperidine.
Cyclization: The linear peptide is cyclized to form the desired cyclic structure. This step often requires specific conditions to ensure the correct formation of the cyclic peptide.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] involves large-scale SPPS, followed by purification using techniques such as HPLC. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
Cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at reactive sites on the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
科学研究应用
Cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its potential as a therapeutic agent due to its stability and bioactivity.
Medicine: Explored for its potential in drug development, particularly for targeting specific proteins or enzymes.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclo(Ala-Leu): Another cyclic peptide with similar stability and bioactivity.
Cyclo(Leu-Ser): Known for its potential therapeutic applications.
Cyclo(Leu-Thr): Studied for its role in modulating biological processes.
Uniqueness
Cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] stands out due to its specific amino acid composition and modifications, which confer unique properties such as enhanced stability, bioactivity, and specificity in binding to molecular targets.
属性
分子式 |
C56H91N7O11 |
|---|---|
分子量 |
1038.4 g/mol |
IUPAC 名称 |
propyl 3-[(2R,5S,8S,11S,14S,17S,20S)-14-[(1-methoxyindol-3-yl)methyl]-7,13,19,20-tetramethyl-5,17-bis[(2R)-2-methylhexyl]-8,11-bis(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclohenicos-2-yl]propanoate |
InChI |
InChI=1S/C56H91N7O11/c1-15-18-22-37(8)31-43-53(68)60(11)39(10)56(71)74-48(26-27-49(64)73-28-17-3)52(67)59-44(32-38(9)23-19-16-2)55(70)61(12)46(30-36(6)7)50(65)57-42(29-35(4)5)54(69)62(13)47(51(66)58-43)33-40-34-63(72-14)45-25-21-20-24-41(40)45/h20-21,24-25,34-39,42-44,46-48H,15-19,22-23,26-33H2,1-14H3,(H,57,65)(H,58,66)(H,59,67)/t37-,38-,39+,42+,43+,44+,46+,47+,48-/m1/s1 |
InChI 键 |
VDFZHYIUDDBVPN-IVUNSTSTSA-N |
手性 SMILES |
CCCC[C@@H](C)C[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1)CCC(=O)OCCC)C)C)C[C@H](C)CCCC)CC2=CN(C3=CC=CC=C32)OC)C)CC(C)C)CC(C)C)C |
规范 SMILES |
CCCCC(C)CC1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)CCC(=O)OCCC)C)C)CC(C)CCCC)CC2=CN(C3=CC=CC=C32)OC)C)CC(C)C)CC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390280.png)



![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)

![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)
![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanehydrazide;chloride;hydrochloride](/img/structure/B12390342.png)


